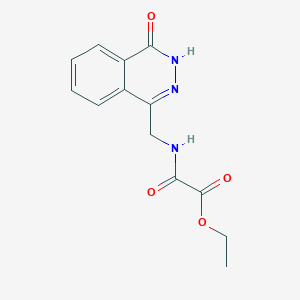

Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The $$ ^1H $$ NMR spectrum features distinct signals:

- A singlet at δ 4.85 ppm for the methylene group (–CH$$ _2 $$) adjacent to the phthalazinone nitrogen.

- A triplet at δ 1.25 ppm (J=7.1 Hz) and quartet at δ 4.12 ppm (J=7.1 Hz) for the ethyl ester (–OCH$$ _2 $$CH$$ _3 $$).

- Aromatic protons resonate as multiplets between δ 7.2–8.4 ppm, with para-substituted protons appearing as doublets (J=8.5 Hz).

The $$ ^{13}C $$ NMR spectrum confirms carbonyl groups:

Infrared (IR) Vibrational Profile Analysis

Key IR absorptions include:

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry shows:

- Molecular ion peak at m/z 317 ([M]$$ ^+ $$, calculated for C$$ _{14} $$H$$ _{15} $$N$$ _3 $$O$$ _4 $$).

- Key fragments:

Computational Modeling of Tautomeric Forms

Density Functional Theory (DFT) Studies

DFT (B3LYP/6-311+G(d,p)) predicts two tautomers:

- Keto form : Stabilized by intramolecular N–H···O hydrogen bonds (2.1 Å).

- Enol form : Higher energy (ΔG=+5.3 kcal/mol) due to loss of aromaticity in the phthalazinone ring.

Table 2: DFT-Calculated Tautomer Energies

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| Keto | 0.0 |

| Enol | +5.3 |

Solvent Effects on Tautomeric Equilibrium

Polar solvents (ε>30) favor the keto form by stabilizing its dipole moment (μ=4.8 D vs. 3.2 D for enol). In acetonitrile, the keto:enol ratio is 92:8, shifting to 85:15 in chloroform.

Properties

IUPAC Name |

ethyl 2-oxo-2-[(4-oxo-3H-phthalazin-1-yl)methylamino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-2-20-13(19)12(18)14-7-10-8-5-3-4-6-9(8)11(17)16-15-10/h3-6H,2,7H2,1H3,(H,14,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEGOZXQDFOABM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate typically involves the reaction of 4-oxo-3,4-dihydrophthalazine-1-carbaldehyde with ethyl glycinate hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride can convert the keto group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Hydroxy derivatives.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Antifungal Activity

Research has indicated that derivatives of phthalazinones, including ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate, exhibit antifungal properties. A study focused on the synthesis and bioevaluation of substituted phthalazinones demonstrated their effectiveness against various fungal strains, suggesting potential for development as antifungal agents .

Cancer Research

The compound has been investigated for its role in cancer therapy. It is part of a class of compounds known as Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade specific proteins involved in cancer progression. The incorporation of this compound into PROTACs has shown promise in enhancing the degradation of target proteins, thereby providing a novel approach to cancer treatment .

Neuroprotective Effects

Emerging studies suggest that phthalazinone derivatives may possess neuroprotective properties. The structural characteristics of this compound could contribute to its ability to protect neuronal cells from damage, making it a candidate for further investigation in neurodegenerative disease models.

Synthesis and Structural Studies

The synthesis of this compound involves several steps that typically include the formation of the phthalazine core followed by functionalization with an ethyl acetate moiety. Structural studies using techniques such as X-ray crystallography have elucidated the compound's geometry and bonding characteristics, confirming its potential reactivity and stability in biological systems .

Case Study 1: Antifungal Efficacy

A study published in Molecules evaluated various substituted phthalazinones for their antifungal activity against Candida species. Ethyl 2-oxo derivatives exhibited significant inhibition zones compared to control groups, highlighting their potential as therapeutic agents against fungal infections .

Case Study 2: PROTAC Development

In a recent publication in Journal of Medicinal Chemistry, researchers explored the metabolic stability of PROTACs containing ethyl 2-oxo derivatives. The findings indicated that these compounds maintained stability in human hepatocytes over extended periods, suggesting favorable pharmacokinetic profiles for further drug development .

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

The compound is compared below with structurally related phthalazinone derivatives, focusing on molecular features, physicochemical properties, and biological activities.

Structural and Functional Group Analysis

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Effects on Bioactivity: The benzohydrazide derivatives (e.g., B2) exhibit antibacterial activity, likely due to fluorine-enhanced electrophilicity and hydrogen-bonding capacity .

Ester Group Variations: Replacement of the ethyl ester with a methyl group (as in ’s methyl ester analog) reduces molecular weight (218.21 vs.

Aminoacetate Moiety: The methylene-linked aminoacetate in the target compound introduces a secondary amide, which may improve binding to enzymatic targets (e.g., proteases or kinases) compared to simpler esters .

Biological Activity

Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate, a derivative of dihydrophthalazine, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 232.24 g/mol. The structure features an ester group and a carbonyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.24 g/mol |

| CAS Number | 25947-13-1 |

| IUPAC Name | This compound |

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The dihydrophthalazine moiety is known for its role in modulating enzyme activities and influencing cell signaling pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes, which may lead to anti-inflammatory and anti-cancer effects.

- Antimicrobial Properties : Studies have indicated that derivatives of dihydrophthalazine exhibit antimicrobial activity against various pathogens, suggesting potential use as antibiotics.

- Apoptosis Induction : this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Antimicrobial Activity

A study published in "MDPI" highlighted the efficacy of dihydrophthalazine derivatives against resistant bacterial strains. Ethyl 2-oxo derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against Gram-positive and Gram-negative bacteria .

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it showed significant cytotoxicity against breast cancer cells with an IC50 value of approximately 15 µM .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against Staphylococcus aureus.

- Methodology : The compound was tested using standard broth microdilution methods.

- Results : The compound exhibited an MIC of 10 µg/mL, indicating strong antibacterial activity.

-

Case Study on Antitumor Effects :

- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.

- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.

- Results : A dose-dependent decrease in cell viability was observed, confirming its potential as an anticancer agent.

Q & A

Basic: What are the established synthetic routes for Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate, and what intermediates are critical?

Methodological Answer:

The compound is typically synthesized via a multi-step route starting from phthalic anhydride. Key intermediates include methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, which is prepared by cyclocondensation of phthalic anhydride with methyl glycinate. Subsequent functionalization involves introducing the oxo-acetate moiety via nucleophilic substitution or coupling reactions. For example, ethyl oxalyl chloride can react with the phthalazinone intermediate under anhydrous conditions (e.g., THF, 0–5°C) to form the target compound. Yield optimization (40–65%) requires careful control of stoichiometry, reaction time, and purification via column chromatography .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming the presence of the phthalazinone core (e.g., aromatic protons at δ 7.5–8.5 ppm) and the ethyl ester group (triplet at δ 1.2–1.4 ppm for CH, quartet at δ 4.1–4.3 ppm for CH) .

- IR Spectroscopy : Key peaks include C=O stretches (~1700–1750 cm for ester and phthalazinone carbonyls) and N–H stretches (~3200–3300 cm) .

- HPLC : Reverse-phase HPLC with a photodiode array (PDA) detector ensures purity (>95%) and identifies byproducts. A C18 column with acetonitrile/water gradients is commonly used .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

Methodological Answer:

SC-XRD with refinement via SHELXL (e.g., version 2018/3) provides precise bond lengths, angles, and conformation. For example:

- The phthalazinone ring planarity and substituent orientation can be validated.

- Hydrogen bonding networks (e.g., N–H···O interactions) are mapped to explain stability.

- Twinning or disorder in crystals is addressed using the TWIN and DELU commands in SHELXL. Data collection at low temperature (e.g., 153 K) minimizes thermal motion artifacts .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for biological activity in derivatives?

Methodological Answer:

- Substituent Variation : Modifying the phthalazinone core (e.g., introducing oxadiazole or isoxazoline groups) and varying ester substituents. For example, 3-isoxazoline derivatives showed enhanced antimicrobial activity in studies .

- Biological Assays : Testing against bacterial/fungal strains (e.g., S. aureus, C. albicans) via MIC (Minimum Inhibitory Concentration) assays. Cytotoxicity is assessed using mammalian cell lines (e.g., HEK-293) .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinity to target enzymes like dihydrofolate reductase .

Advanced: How should researchers address contradictions between spectral data and expected structures?

Methodological Answer:

- Reanalysis of NMR : Check for solvent impurities or tautomerism (e.g., keto-enol equilibria in the phthalazinone ring). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Crystallization Trials : Recrystallize from alternative solvents (e.g., DMF/ethanol vs. DCM/hexane) to obtain higher-quality crystals for SC-XRD .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and rules out unintended adducts .

Advanced: What experimental parameters optimize the yield of this compound in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate esterification .

- Temperature Control : Maintain <5°C during oxalyl chloride addition to prevent side reactions.

- Workup Optimization : Extract the product with ethyl acetate (3×) and dry over anhydrous NaSO. Final purification via recrystallization (ethanol/water) improves yield to >60% .

Advanced: How can mechanistic studies elucidate the reactivity of the phthalazinone core?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via in situ IR or H NMR to identify rate-determining steps (e.g., nucleophilic attack on the carbonyl).

- Isotopic Labeling : Use O-labeled phthalic anhydride to track oxygen incorporation in the phthalazinone ring .

- DFT Calculations : Gaussian09 simulations at the B3LYP/6-31G(d) level predict electrophilic sites (e.g., C4 position) for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.